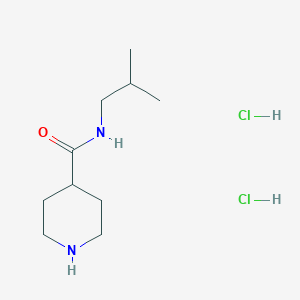
N-Isobutylpiperidine-4-carboxamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isobutylpiperidine-4-carboxamide dihydrochloride is a chemical compound with the molecular formula C10H20N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutylpiperidine-4-carboxamide dihydrochloride typically involves the reaction of piperidine-4-carboxylic acid with isobutylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-Isobutylpiperidine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-Isobutylpiperidine-4-carboxamide N-oxide.
Reduction: N-Isobutylpiperidine-4-amine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
N-Isobutylpiperidine-4-carboxamide dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-Isobutylpiperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Piperidine-4-carboxamide: A closely related compound with similar structural features.
N-Isobutylpiperidine-4-carboxamide: The parent compound without the dihydrochloride salt.
N-Butylpiperidine-4-carboxamide: A similar compound with a butyl group instead of an isobutyl group.
Uniqueness
N-Isobutylpiperidine-4-carboxamide dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for various research and industrial applications.
生物活性
N-Isobutylpiperidine-4-carboxamide dihydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H20N2O⋅2HCl and a molecular weight of approximately 220.74 g/mol. The compound features a piperidine ring with an isobutyl substitution and a carboxamide functional group. This structural configuration enhances its solubility in water and organic solvents, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound may act as an enzyme inhibitor, modulating pathways related to neurological functions.
- Receptors : It has been shown to interact with various receptors in the central nervous system, potentially influencing pain pathways and exhibiting analgesic or anti-inflammatory properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, which can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Potential as an inhibitor in neurological pathways. |
| Receptor Modulation | Interaction with CNS receptors, possibly aiding in pain management. |
| Antimicrobial Activity | Preliminary studies suggest antibacterial properties against certain strains. |
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study demonstrated that derivatives of piperidine, including N-Isobutylpiperidine-4-carboxamide, showed significant inhibition of specific enzymes involved in neurotransmitter metabolism. This suggests potential applications in treating neurological disorders .
- Receptor Interaction :
- Antimicrobial Properties :
特性
IUPAC Name |
N-(2-methylpropyl)piperidine-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-8(2)7-12-10(13)9-3-5-11-6-4-9;;/h8-9,11H,3-7H2,1-2H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLMAXYLGQJXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCNCC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














